molecular formula C9H8O2 B1594151 5-Methylisobenzofuran-1(3H)-one CAS No. 54120-64-8

5-Methylisobenzofuran-1(3H)-one

Cat. No.: B1594151
CAS No.: 54120-64-8
M. Wt: 148.16 g/mol
InChI Key: BXAHGSPNVLQIJJ-UHFFFAOYSA-N
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Description

5-Methylisobenzofuran-1(3H)-one is a chemical compound belonging to the class of isobenzofurans Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylisobenzofuran-1(3H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid. This reaction produces 2-(4-acetylphenyl)isoindoline-1,3-dione, which is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using the same synthetic routes mentioned above, with appropriate scaling of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-Methylisobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Methylisobenzofuran-1(3H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methylisobenzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Isobenzofuran: A bicyclic heterocycle consisting of fused cyclohexa-1,3-diene and furan rings.

    Benzofuran: A heterocyclic compound consisting of fused benzene and furan rings.

    Dibenzofuran: An analog with a second fused benzene ring.

Uniqueness

5-Methylisobenzofuran-1(3H)-one is unique due to its specific substitution pattern and reactivity.

Properties

IUPAC Name

5-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-2-3-8-7(4-6)5-11-9(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAHGSPNVLQIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202467
Record name 5-Methyl-3H-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54120-64-8
Record name 5-Methyl-3H-2-benzofuran-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054120648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-3H-2-benzofuran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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